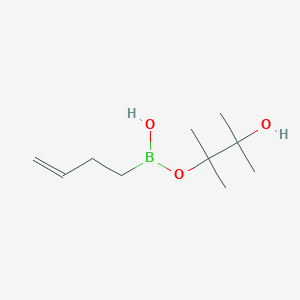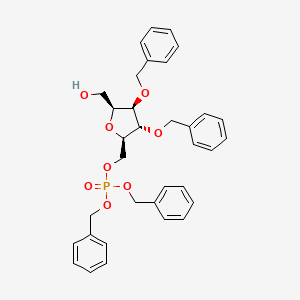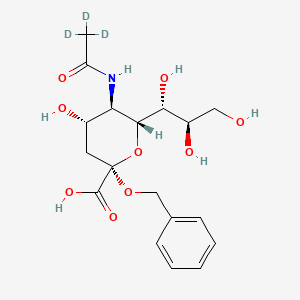
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 is a deuterated derivative of N-acetylneuraminic acid, commonly known as sialic acid. This compound is a stable isotope-labeled version, which means that certain hydrogen atoms are replaced with deuterium. It is primarily used in biochemical and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 typically involves the chemical modification of N-acetylneuraminic acidThe reaction conditions often involve the use of organic solvents like methanol and specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. the methods used are similar to those in laboratory synthesis but scaled up to meet industrial demands. This involves the use of larger reactors, more efficient catalysts, and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing chemical reactions and studying reaction mechanisms.
Biology: Employed in the study of glycoproteins and glycolipids, particularly in understanding cell surface interactions.
Medicine: Used in the development of diagnostic tools and therapeutic agents, particularly in the study of viral infections and cancer.
Industry: Utilized in the production of specialized biochemical reagents and in the development of new materials
Mechanism of Action
The mechanism of action of N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 involves its incorporation into glycoproteins and glycolipids on the cell surface. This incorporation affects cellular recognition events and modulates various biological processes, including virus invasion, cell differentiation, fertilization, cell adhesion, inflammation, and tumorigenesis .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid: The non-deuterated version of the compound.
N-Glycolylneuraminic Acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
N-Acetyl-2-O-methyl-alpha-D-neuraminic Acid: A similar compound with a methyl group at the 2-O position.
Uniqueness
N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and in understanding the detailed mechanisms of biochemical reactions. Its benzyl group also provides additional stability and specificity in certain reactions .
Properties
Molecular Formula |
C18H25NO9 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-4-hydroxy-2-phenylmethoxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO9/c1-10(21)19-14-12(22)7-18(17(25)26,27-9-11-5-3-2-4-6-11)28-16(14)15(24)13(23)8-20/h2-6,12-16,20,22-24H,7-9H2,1H3,(H,19,21)(H,25,26)/t12-,13+,14+,15+,16+,18+/m0/s1/i1D3 |
InChI Key |
USDSFROVJNDKEX-VCICZZHPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




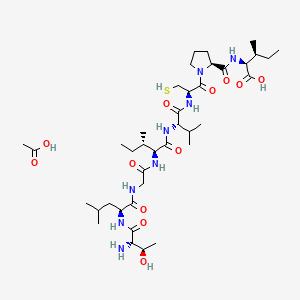

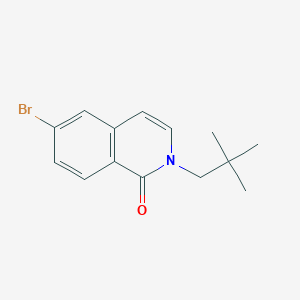
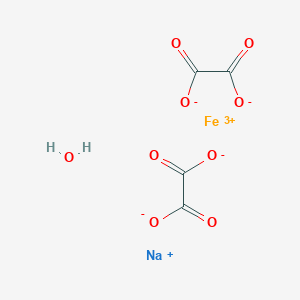


![2-(4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14765518.png)

